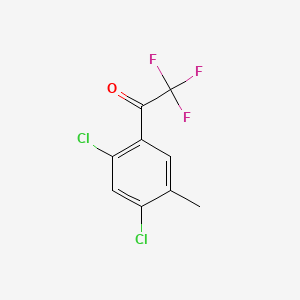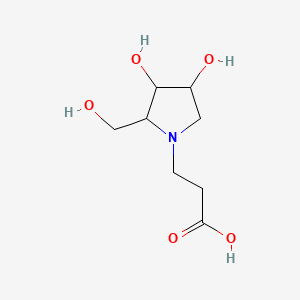
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid is a chiral compound with multiple hydroxyl groups. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring a pyrrolidine ring and multiple hydroxyl groups, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to guide the formation of the desired stereoisomers. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that can stabilize the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes. These methods can offer higher yields and better control over the stereochemistry of the final product. The use of biocatalysts, such as specific enzymes, can facilitate the selective formation of the desired stereoisomers under mild conditions, making the process more environmentally friendly.
化学反応の分析
Types of Reactions
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinepropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can also interact with hydrophobic pockets, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
(2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid: This compound shares a similar structure but has an amino group instead of a hydroxyl group.
(2R,3R,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside: This compound has a similar hydroxyl group arrangement but includes a glucopyranoside moiety.
特性
分子式 |
C8H15NO5 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
3-[3,4-dihydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C8H15NO5/c10-4-5-8(14)6(11)3-9(5)2-1-7(12)13/h5-6,8,10-11,14H,1-4H2,(H,12,13) |
InChIキー |
PVEPMBTXXOODJB-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(N1CCC(=O)O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


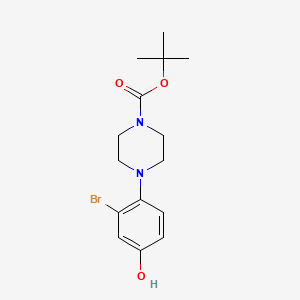
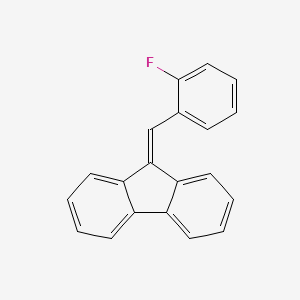
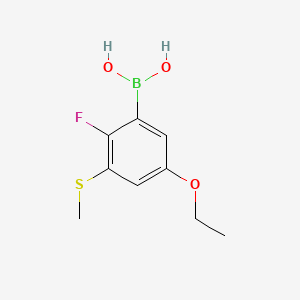
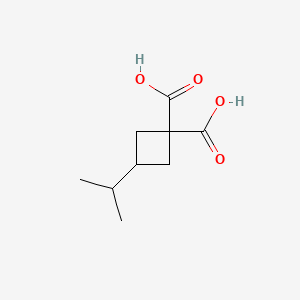
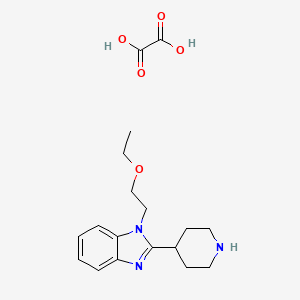
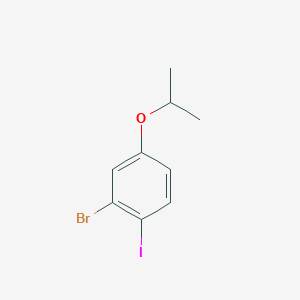
![2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14761397.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
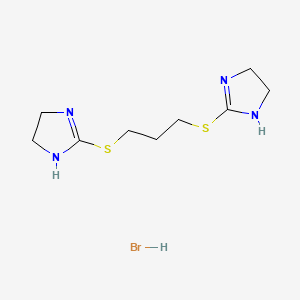
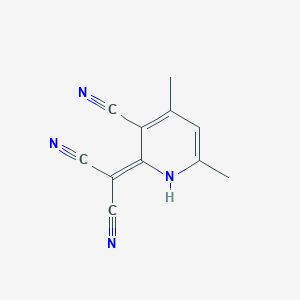
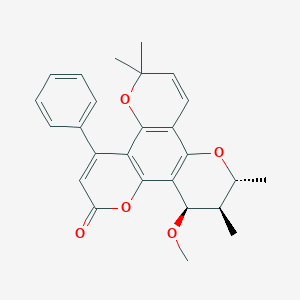
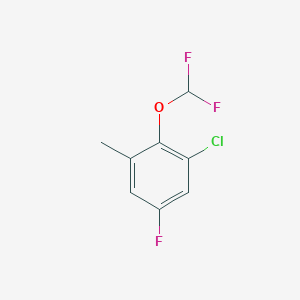
![2-[(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B14761431.png)
